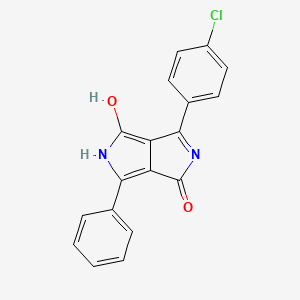

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-

Description

Crystal System and Space Group

Intermolecular Interactions

- Halogen bonding : Chlorine atoms participate in Cl⋯Cl interactions (3.48–3.54 Å), stabilizing columnar packing along the long molecular axis.

- π-π stacking : Face-to-face interactions between phenyl groups (3.34–3.49 Å) contribute to one-dimensional supramolecular architectures.

Table 1: Key Crystallographic Parameters for Analogous DPP Derivatives

| Parameter | PR3R (Monoclinic) | PR3O (Monoclinic) | PR3Y (Triclinic) |

|---|---|---|---|

| Space Group | I2/a | P2₁/c | P1 |

| Dihedral Angle | 50.65° | 41.38° | 43.95° |

| Halogen Bond | 3.544 Å | N/A | 3.480 Å |

| π-π Distance | 3.343 Å | N/A | 3.339 Å |

Data adapted from lattice energy calculations and X-ray analyses.

The propensity for conformational polymorphism in DPP derivatives arises from flexible alkyl or aryl substituents, which adopt varying orientations (e.g., syn vs. anti) during crystallization. For instance, propyl-substituted analogues exhibit gauche or trans configurations, altering packing efficiency and optical properties.

Comparative Structural Studies with IsoDPP Analogues

IsoDPP analogues, characterized by alternative substitution patterns or fused ring systems, provide a benchmark for evaluating the structural uniqueness of the 3-(4-chlorophenyl)-6-phenyl derivative.

Molecular Planarity

Symmetry Considerations

- Centrosymmetric DPPs : Often adopt brick-wall packing via hydrogen bonds and π-π interactions.

- Non-centrosymmetric IsoDPPs : Display pseudosymmetric orbital distributions, enabling unique photophysical behaviors (e.g., two-photon absorption).

Table 2: Structural Comparison with IsoDPP Analogues

| Feature | 3-(4-Chlorophenyl)-6-Phenyl DPP | IsoDPP (3,4-Dimethoxyphenyl) |

|---|---|---|

| Core Planarity | Moderately twisted (41–51°) | Highly planar (≤0.1 Å deviation) |

| Substituent Effect | Steric modulation of packing | Electron donation enhancing conjugation |

| Symmetry | C₁ | C₂ (pseudosymmetric) |

The title compound’s C₁ symmetry contrasts with the C₂-like pseudosymmetry observed in bis(thienyl)DPPs, which retain symmetric excited-state distributions despite asymmetric substitution. This dichotomy underscores the role of substituent electronic properties in overriding geometric asymmetry.

Properties

CAS No. |

88949-37-5 |

|---|---|

Molecular Formula |

C18H11ClN2O2 |

Molecular Weight |

322.7 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-hydroxy-1-phenyl-2H-pyrrolo[3,4-c]pyrrol-6-one |

InChI |

InChI=1S/C18H11ClN2O2/c19-12-8-6-11(7-9-12)16-14-13(17(22)21-16)15(20-18(14)23)10-4-2-1-3-5-10/h1-9,20,23H |

InChI Key |

XSLWOAFWQUGVDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolo(3,4-c)pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo(3,4-c)pyrrole-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrroles .

Scientific Research Applications

Organic Electronics

Organic Semiconductors

Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives are significant in the development of organic semiconductors. These compounds can be utilized as building blocks for polymers that exhibit high charge mobility, making them suitable for organic thin-film transistors (OTFTs). For instance, copolymers incorporating pyrrolo(3,4-c)pyrrole-1,3-dione units have demonstrated promising p-channel charge transport performance with hole mobilities reaching up to . This performance is attributed to their favorable electronic properties and structural stability.

Photovoltaic Applications

The optical properties of these compounds allow them to be used in organic photovoltaic cells. The ability to form thin films with ordered structures enhances light absorption and charge separation efficiency. Studies indicate that films made from pyrrolo(3,4-c)pyrrole derivatives can achieve good structural ordering akin to single crystals . This characteristic is critical for improving the efficiency of solar cells.

Medicinal Chemistry

Antiviral Activity

Research has highlighted the potential of pyrrolo(3,4-c)pyrrole derivatives in medicinal chemistry, particularly as antiviral agents. Compounds resembling the two-metal binding pharmacophore have shown significant anti-HIV-1 activities with effective concentrations (EC50) below . The presence of halogenated phenyl groups enhances their biological activity, making them candidates for further optimization into clinical anti-HIV agents.

Cancer Therapeutics

The structural features of pyrrolo(3,4-c)pyrrole derivatives facilitate interactions with biological targets involved in cancer progression. Their ability to inhibit specific enzymes or receptors can lead to the development of new anticancer therapies. Ongoing studies are evaluating various derivatives for their efficacy against different cancer cell lines.

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Pyrrolo(3,4-c)pyrrole derivatives are also explored as dyes in dye-sensitized solar cells due to their strong light absorption characteristics and stability under operational conditions. The incorporation of these compounds into DSSC architectures has been shown to enhance overall energy conversion efficiency .

Nanomaterials and Coatings

The unique chemical structure allows these compounds to be used in nanomaterials synthesis and as coatings that require high thermal stability and mechanical strength. Their application in protective coatings can improve durability while maintaining aesthetic qualities.

Summary of Properties and Applications

| Property/Application | Details |

|---|---|

| Organic Electronics | Used in organic thin-film transistors with high charge mobility. |

| Photovoltaics | Effective in enhancing light absorption and charge separation in solar cells. |

| Antiviral Activity | Demonstrated significant anti-HIV-1 activity; potential for further drug development. |

| Cancer Therapeutics | Potential inhibitors of enzymes/receptors involved in cancer progression. |

| Materials Science | Applicable in dye-sensitized solar cells and protective coatings with enhanced durability. |

Mechanism of Action

The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Key Observations:

- Halogen Substituents: Bis-chlorophenyl derivatives (e.g., 3,6-bis(4-ClPh)-DPP) exhibit tighter molecular packing due to dual halogen bonding, leading to higher melting points (>300°C) compared to the mono-chlorophenyl target compound (MP ~255–256°C) .

- Heteroaromatic Substituents : Thienyl groups (e.g., 3,6-di(thiophen-2-yl)-DPP) reduce the optical bandgap (Eg ~1.5 eV) compared to chlorophenyl-substituted DPPs (Eg ~2.0 eV), enhancing charge mobility in organic field-effect transistors (OFETs) .

- Alkyl Chains : Derivatives like SMDPPEH incorporate 2-ethylhexyl groups, improving solubility in organic solvents (e.g., chloroform) for solution processing in OPVs . The target compound’s lack of alkyl chains limits its solubility but enhances pigment stability .

Electronic and Optical Properties

Table 2: Electronic Properties and Performance Metrics

Key Observations:

- The target compound’s λₘₐₓ (520–540 nm) aligns with its red pigment application, while thienyl/alkyl derivatives absorb in the near-infrared (NIR), ideal for photovoltaics .

- Chlorine substituents increase the dielectric constant, favoring exciton dissociation in pigments but reducing charge mobility compared to thienyl-based semiconductors .

Crystallographic and Solubility Trends

- Crystal Packing : X-ray studies show that 3,6-bis(4-ClPh)-DPP forms a planar herringbone structure with π-π stacking distances of 3.4 Å, whereas the target compound’s asymmetric substitution (4-ClPh/Ph) may induce tilted packing, reducing crystallinity .

- Solubility : Alkylated DPPs (e.g., SMDPPEH) achieve solubility >10 mg/mL in chloroform, enabling inkjet printing. In contrast, the target compound requires high-temperature processing (e.g., >200°C) for dispersion in polymers .

Biological Activity

Pyrrolo(3,4-c)pyrrole-1,4-dione, specifically the derivative 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-, is a compound of significant interest due to its diverse biological activities. This detailed overview will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

Pyrrolo(3,4-c)pyrrole-1,4-dione belongs to the diketopyrrolopyrrole (DPP) family, characterized by a bicyclic structure with two fused lactam rings. This structural configuration contributes to its unique electronic properties and biological activity. The presence of substituents such as the 4-chlorophenyl group enhances its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo(3,4-c)pyrrole exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various bacteria and fungi:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrolo(3,4-c)pyrrole derivative A | Antibacterial against Staphylococcus aureus | 3.12 μg/mL |

| Pyrrolo(3,4-c)pyrrole derivative B | Antifungal against Candida albicans | 6.25 μg/mL |

Studies have demonstrated that these compounds can effectively target bacterial cell membranes and disrupt cellular processes, leading to cell death .

2. Anticancer Activity

The anticancer potential of pyrrolo(3,4-c)pyrrole derivatives has been extensively studied. For instance:

- Cytotoxicity Studies : Compounds have shown moderate cytotoxicity against various cancer cell lines including ovarian and breast cancer cells. The IC50 values for these compounds range from 10 to 30 µM, indicating their effectiveness in inhibiting cancer cell proliferation .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of tumor growth signaling pathways such as NF-κB .

3. Antidiabetic Activity

Pyrrolo(3,4-c)pyrrole derivatives have been investigated for their antidiabetic effects:

- Glucose Uptake Stimulation : Certain derivatives have been found to enhance glucose uptake in muscle cells without affecting insulin levels. This effect is mediated through the activation of glucose transporters .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a series of pyrrolo(3,4-c)pyrrole derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased membrane permeability.

Case Study 2: Anticancer Mechanisms

In vitro studies on ovarian cancer cells treated with pyrrolo(3,4-c)pyrrole derivatives revealed that these compounds significantly reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-2,5-dihydro-6-phenylpyrrolo[3,4-c]pyrrole-1,4-dione derivatives?

The synthesis typically involves palladium-catalyzed homocoupling reactions, such as those using tris(dibenzylideneacetone)dipalladium and triphenylphosphine as catalysts. Alkylation of the pyrrolopyrrole core with chlorophenyl or phenyl groups is achieved via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Solvent choice (e.g., dichloromethane or o-dichlorobenzene) and reaction temperature (e.g., 140°C for polymerization) critically influence yield and molecular weight distribution .

Q. What spectroscopic techniques are most effective for characterizing pyrrolo[3,4-c]pyrrole-1,4-dione derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves alkyl chain substitution patterns, while UV-Vis spectroscopy identifies absorption maxima (e.g., ~500–600 nm for DPP-based chromophores). Gel Permeation Chromatography (GPC) at elevated temperatures (140°C) determines polymer molecular weights (e.g., Mn = 79 kDa, Mw = 150 kDa) . X-ray crystallography is essential for confirming polymorphism in solid-state structures .

Q. What are the primary applications of 3,6-bis(4-chlorophenyl) derivatives in materials science?

These derivatives serve as high-performance pigments (e.g., C.I. Pigment Red 254) due to their thermal stability and intense coloration . In organic electronics, they function as low-bandgap semiconductors in photovoltaic devices, with thienyl-substituted variants enhancing charge mobility in bulk heterojunction solar cells .

Advanced Research Questions

Q. How can researchers address low solubility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in organic solvents?

Introducing bulky alkyl side chains (e.g., 2-decyltetradecyl) disrupts π-π stacking, improving solubility in nonpolar solvents. Solubility parameters can be quantified via UV-Vis spectroscopy in solvents like chloroform, toluene, or tetrahydrofuran . Alternatively, post-synthetic functionalization with boronic ester groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances compatibility with polar matrices .

Q. What challenges exist in achieving high charge mobility in DPP-based polymers, and how can they be mitigated?

Homocoupling side reactions during polymerization reduce conjugation length, limiting conductivity. Optimizing catalyst loading (e.g., 1.5% Pd) and monomer stoichiometry minimizes defects . Incorporating electron-deficient comonomers (e.g., thiophene or terthiophene) stabilizes the quinoidal structure, enhancing intramolecular charge transfer .

Q. How does polymorphism affect the optoelectronic properties of 3,6-bis(4-chlorophenyl)-DPP derivatives?

Polymorphs exhibit distinct molecular conformations and packing arrangements, altering absorption/emission profiles. For example, a 3.6-bis(4-chlorophenyl) derivative demonstrated three polymorphs with varying thermodynamic stabilities and bandgap energies. Differential scanning calorimetry (DSC) and single-crystal X-ray diffraction are critical for mapping stability relationships .

Q. What strategies optimize the environmental stability of DPP-based photoluminescent materials?

Substituting electron-withdrawing groups (e.g., chlorine) at the 4-position of phenyl rings improves resistance to photodegradation. Encapsulation in amphiphilic polymers (e.g., polysiloxanes) further shields against humidity and oxygen . Accelerated aging tests under UV irradiation quantify stability improvements .

Q. How do electron-withdrawing substituents influence the electronic properties of DPP cores?

Chlorophenyl groups lower the LUMO energy by ~0.3 eV compared to unsubstituted DPP, enhancing electron affinity for n-type semiconductor applications. Density functional theory (DFT) calculations correlate substituent electronegativity with charge transport properties .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst ratios to suppress homocoupling .

- Data Contradictions : Discrepancies in reported solubility may arise from alkyl chain length variations; always cross-reference with alkylation protocols .

- Regulatory Compliance : Adhere to FDA guidelines (21 CFR § 178.3297) for polymer-bound derivatives in food-contact materials, ensuring ≤1% by weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.